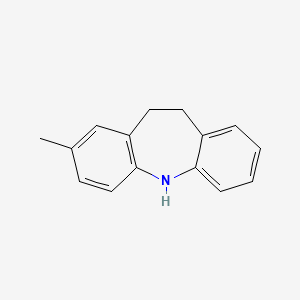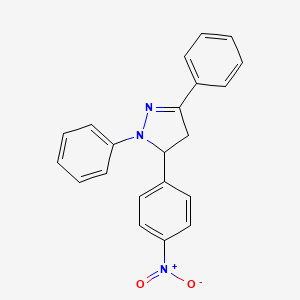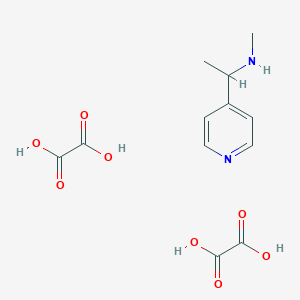
1-(4-吡啶基)-N-甲基乙胺二乙酸盐
描述
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is a chemical compound with the molecular formula C12H16N2O8 and a molecular weight of 316.27 g/mol . It is also known by its IUPAC name, N-methyl-1-(pyridin-4-yl)ethan-1-amine dioxalate . This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme interactions and receptor binding
Industry: Used in the production of specialty chemicals and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-pyridinyl)ethanamine diethanedioate typically involves the reaction of N-methyl-1-(4-pyridinyl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the diethanedioate salt. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: A suitable solvent such as ethanol or methanol
Purity: The final product is usually purified to a high degree, often around 95%.
Industrial Production Methods
In an industrial setting, the production of N-methyl-1-(4-pyridinyl)ethanamine diethanedioate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production
Purification: Techniques such as crystallization or recrystallization to achieve the desired purity
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of N-methyl-1-(4-pyridinyl)ethanone
Reduction: Can yield N-methyl-1-(4-pyridinyl)ethanamine
Substitution: Can produce various substituted pyridine derivatives.
作用机制
The mechanism of action of N-methyl-1-(4-pyridinyl)ethanamine diethanedioate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors in the nervous system
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
- N-methyl-1-(3-pyridinyl)ethanamine diethanedioate
- N-methyl-1-(2-pyridinyl)ethanamine diethanedioate
- N-methyl-1-(4-pyridinyl)propanamine diethanedioate
Uniqueness
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications .
属性
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;2*3-1(4)2(5)6/h3-7,9H,1-2H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWLGXNHXCTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)
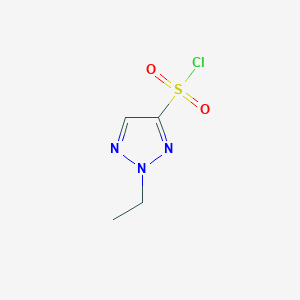
![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)
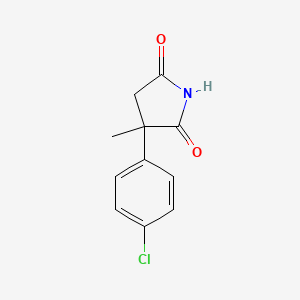
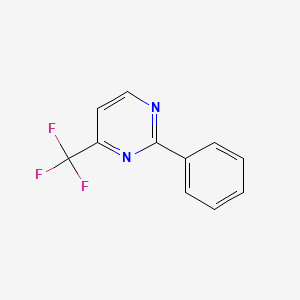


![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)
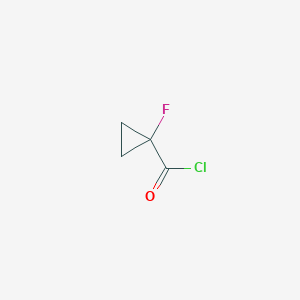
![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)
![4-Methyl-5-oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B1652592.png)
